molecular formula C8H16ClNO B12313838 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B12313838
M. Wt: 177.67 g/mol
InChI Key: UCARKZZEXJJTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a bicyclic compound that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amines under specific conditions. One common method includes the hydroamination of norbornene followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydroamination reactions, followed by purification steps such as crystallization or distillation to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H

InChI Key

UCARKZZEXJJTBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.